8-Hydroxychroman-3-carboxylic acid

説明

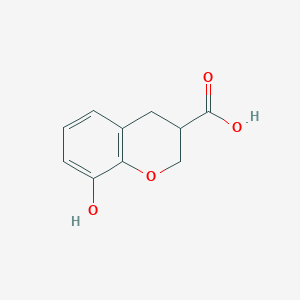

8-Hydroxychroman-3-carboxylic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of chroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring

準備方法

Synthetic Routes and Reaction Conditions: 8-Hydroxychroman-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 8-hydroxychroman using strong oxidizing agents such as potassium permanganate (KMnO4) in an acidic, alkaline, or neutral medium . Another method includes the hydrolysis of esters or amides derived from 8-hydroxychroman .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of Grignard reagents. The reaction of a Grignard reagent with carbon dioxide forms a carboxylate intermediate, which upon acidification yields the desired carboxylic acid . This method is advantageous due to its scalability and efficiency.

化学反応の分析

Types of Reactions: 8-Hydroxychroman-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Alkyl halides, acid chlorides.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, aldehydes.

Substitution: Ethers, esters.

科学的研究の応用

Antioxidant Properties

Research has indicated that 8-hydroxychroman-3-carboxylic acid exhibits significant antioxidant activity. This property is crucial for developing pharmaceuticals aimed at mitigating oxidative stress-related diseases, including cancer and neurodegenerative disorders. A study demonstrated that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. Its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as arthritis .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Pesticide Development

Due to its bioactive properties, this compound is being investigated as a natural pesticide. Its efficacy against certain pests has been documented, suggesting that it could serve as an environmentally friendly alternative to synthetic pesticides .

Plant Growth Regulation

The compound has also been studied for its role in promoting plant growth and development. It appears to enhance root elongation and overall plant vigor when applied at specific concentrations, making it a candidate for agricultural biostimulants .

Polymer Synthesis

This compound can act as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve material performance in various applications, including coatings and composites .

Photovoltaic Materials

Research has indicated that derivatives of this compound can be utilized in the development of organic photovoltaic materials. These materials demonstrate promising photovoltaic efficiency due to their favorable electronic properties .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antioxidant Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results indicated that the compound exhibited significant scavenging activity comparable to established antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanism Exploration

A research team investigated the anti-inflammatory effects of this compound on human macrophages exposed to lipopolysaccharides (LPS). The findings revealed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential therapeutic application in inflammatory diseases.

Case Study 3: Polymer Development

In an innovative approach detailed in Polymer Chemistry, scientists synthesized a new class of biodegradable polymers incorporating this compound as a monomer. The resulting materials demonstrated enhanced mechanical strength and thermal stability compared to traditional biodegradable polymers.

作用機序

The mechanism of action of 8-hydroxychroman-3-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress pathways, potentially acting as an antioxidant. This compound can scavenge free radicals and reduce oxidative damage in cells . Additionally, it may interact with specific enzymes and proteins involved in cellular signaling and metabolism .

類似化合物との比較

8-Methoxycoumarin-3-carboxylic acid: Known for its potent anticancer activity.

Coumarin-3-carboxylic acid: Widely studied for its biological properties, including anti-inflammatory and antimicrobial effects.

Uniqueness: 8-Hydroxychroman-3-carboxylic acid stands out due to its unique combination of a hydroxyl group and a carboxylic acid group on the chroman ring.

生物活性

8-Hydroxychroman-3-carboxylic acid (8-HCA) is a compound of significant interest due to its diverse biological activities. This article aims to consolidate recent findings regarding its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

8-HCA belongs to the class of hydroxychroman derivatives, which are known for their antioxidant properties. The chemical structure of 8-HCA can be represented as follows:

This compound features a hydroxyl group at the 8-position and a carboxylic acid at the 3-position, contributing to its reactivity and biological activity.

Antioxidant Activity

Research indicates that 8-HCA exhibits potent antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. In vitro studies have shown that 8-HCA can scavenge free radicals effectively, reducing cellular damage caused by oxidative stress .

Anticancer Activity

8-HCA has demonstrated significant anticancer effects against various cancer cell lines. Notably, studies have reported IC50 values in the low micromolar range for several cancer types, indicating its potential as a chemotherapeutic agent. For instance, derivatives of 8-HCA were tested against HepG2 and HeLa cell lines, yielding IC50 values of approximately 2.62–4.85 μM and 0.39–0.75 μM respectively . These results suggest that 8-HCA and its derivatives may inhibit cancer cell proliferation effectively.

Table 1: Anticancer Activity of this compound Derivatives

Antimicrobial Activity

The antimicrobial properties of 8-HCA have also been explored, particularly against gram-negative bacteria. While some derivatives showed limited activity against certain strains, others exhibited promising results, indicating that modifications to the chemical structure could enhance efficacy .

The mechanisms by which 8-HCA exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Studies suggest that 8-HCA may inhibit key enzymes involved in cancer progression and microbial growth.

- Induction of Apoptosis : Evidence indicates that treatment with 8-HCA can trigger apoptotic pathways in cancer cells, leading to cell death.

- Modulation of Oxidative Stress : By acting as an antioxidant, 8-HCA reduces oxidative damage to DNA and other cellular components.

Case Study: Anticancer Effects on HepG2 Cells

In a controlled laboratory setting, HepG2 cells were treated with varying concentrations of 8-HCA over a period of 48 hours. The results indicated a dose-dependent decrease in cell viability, confirming the compound's potential as an anticancer agent.

Case Study: Antioxidant Efficacy in Animal Models

In vivo studies using animal models demonstrated that administration of 8-HCA significantly reduced markers of oxidative stress compared to control groups. These findings support the hypothesis that 8-HCA could be beneficial in preventing diseases associated with oxidative damage.

特性

IUPAC Name |

8-hydroxy-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-3,7,11H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETFDGHUCMLXAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC=C2O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801207243 | |

| Record name | 3,4-Dihydro-8-hydroxy-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801207243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108088-20-6 | |

| Record name | 3,4-Dihydro-8-hydroxy-2H-1-benzopyran-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108088-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-8-hydroxy-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801207243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。